molecular formula C5H6BrN3O2 B1524367 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid CAS No. 933690-20-1

3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid

Cat. No.: B1524367
CAS No.: 933690-20-1
M. Wt: 220.02 g/mol
InChI Key: KJAOKOYUNZGSFY-UHFFFAOYSA-N
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Description

“3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid” is a chemical compound that belongs to the family of 1,2,4-triazoles . It is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and others .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The molecular formula of this compound is C2H2BrN3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 186-188 °C, a predicted boiling point of 295.4±23.0 °C, and a predicted density of 2.102±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Biological Activity Applications : Derivatives of 1,2,4-triazole, such as 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid, have a wide range of biological activities. These include anti-inflammatory, antiviral, antitumor, and immunostimulating properties. These compounds are significant in the creation of modified derivatives for medical applications (Safonov & Nevmyvaka, 2020).

  • Anticancer Applications : Some derivatives of 1,2,4-triazole have shown significant in vitro anticancer activities against different cancer cell lines. This suggests potential applications in cancer research and treatment development (Saad & Moustafa, 2011).

  • Corrosion Inhibition Applications : Triazole derivatives are investigated as corrosion inhibitors on metals, demonstrating potential in protecting materials from corrosion, especially in acidic environments (Chaitra, Mohana, & Tandon, 2015).

  • Pharmaceutical and Chemical Industry Applications : Propionic acid, which is structurally related to this compound, is widely used in the chemical, pharmaceutical, and food industries. Its recovery and processing techniques are vital for these industries (Keshav, Chand, & Wasewar, 2009).

  • Material Science Applications : Triazole derivatives are utilized in the synthesis of functional materials, including polymers and molecular electronic materials. They serve as building blocks for synthesizing complex organic compounds (Valentine, Whyte, Awaga, & Robertson, 2012).

  • Molecular Docking Studies : Some 1,2,4-triazole derivatives are used in molecular docking studies to explore their potential interaction with biological targets like kinases and enzymes. This is significant for drug discovery and development (Hotsulia, 2019).

Safety and Hazards

The safety information for “3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid” includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAOKOYUNZGSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679643
Record name 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933690-20-1
Record name 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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